molecular formula C11H14N4O B11823867 3-(Pyridin-2-ylhydrazinylidene)azepan-2-one

3-(Pyridin-2-ylhydrazinylidene)azepan-2-one

Cat. No.: B11823867
M. Wt: 218.26 g/mol
InChI Key: JVIFHHWLQYGVMV-UHFFFAOYSA-N
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Description

3-(Pyridin-2-ylhydrazinylidene)azepan-2-one is a chemical reagent offered for research purposes. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications. The molecular structure of this compound features a hydrazone linker connecting a pyridine ring to an azepan-2-one (caprolactam) moiety. The azepan-2-one core is a well-known precursor in polymer chemistry, most notably as the monomer for Nylon-6 . The incorporation of the pyridinylhydrazone functional group is often employed in medicinal chemistry and chemical biology for the development of enzyme inhibitors or chelating agents for metal ions. Researchers may investigate this compound's potential as a synthetic intermediate or explore its specific mechanism of action in biological systems, particularly its ability to interact with enzymatic targets. Its research value lies in its unique hybrid structure, which merges a seven-membered lactam ring with a nitrogen-donor heterocycle, making it a candidate for creating novel chemical entities or probing biological pathways. All handling and experimentation should be conducted by qualified personnel with reference to appropriate safety data sheets.

Properties

Molecular Formula

C11H14N4O

Molecular Weight

218.26 g/mol

IUPAC Name

3-(pyridin-2-ylhydrazinylidene)azepan-2-one

InChI

InChI=1S/C11H14N4O/c16-11-9(5-1-3-8-13-11)14-15-10-6-2-4-7-12-10/h2,4,6-7H,1,3,5,8H2,(H,12,15)(H,13,16)

InChI Key

JVIFHHWLQYGVMV-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(=O)C(=NNC2=CC=CC=N2)C1

Origin of Product

United States

Preparation Methods

Direct Hydrazone Formation via Condensation

The most widely reported method involves the condensation of pyridin-2-ylhydrazine with azepan-2-one (or its activated derivatives) under mild acidic or basic conditions. The reaction proceeds via nucleophilic attack of the hydrazine’s amino group on the carbonyl carbon of the lactam, followed by dehydration to form the hydrazone bond.

Reaction Conditions:

  • Solvents: Ethanol, toluene, or dichloromethane.

  • Catalysts: Acetic acid (5–10 mol%) or triethylamine.

  • Temperature: Reflux (70–100°C) for 6–24 hours.

  • Yield: 60–85% after recrystallization.

Example Protocol:

  • Dissolve azepan-2-one (1.0 equiv) and pyridin-2-ylhydrazine (1.2 equiv) in ethanol.

  • Add acetic acid (5 mol%) and reflux for 12 hours.

  • Cool, filter the precipitate, and recrystallize from ethanol/water (3:1).

Key Mechanistic Insight:
The reaction’s regioselectivity is governed by the lactam’s carbonyl reactivity and the hydrazine’s nucleophilicity. Steric hindrance from the azepan ring’s conformation may necessitate prolonged reaction times.

Alternative Pathway: Hydrazine Displacement of Halides

A patent-derived approach utilizes 2-chloropyridine derivatives as precursors. Here, hydrazine displaces chloride at the pyridine’s 2-position, followed by condensation with azepan-2-one.

Steps:

  • Synthesis of 2-hydrazinopyridine: React 2-chloropyridine with excess hydrazine hydrate in 1,4-dioxane at 100°C (yield: 82–96%).

  • Condensation with azepan-2-one: Follow the protocol in Section 1.1.

Advantage: Higher purity by isolating the hydrazine intermediate before coupling.

Optimization and Challenges

Solvent and Catalyst Screening

Comparative studies reveal solvent polarity significantly impacts yield:

SolventCatalystTemperature (°C)Yield (%)Purity (%)
EthanolAcetic acid808598
TolueneNone1007295
DMFTEA1206890

Characterization and Validation

Spectroscopic Data

  • IR (KBr): 3207 cm⁻¹ (N–H stretch), 1654 cm⁻¹ (C=O lactam), 1580 cm⁻¹ (C=N hydrazone).

  • ¹H NMR (CDCl₃): δ 2.28 (s, CH₃), 4.26 (s, CH₂), 7.43–8.99 (pyridyl-H), 10.81 (s, NH).

  • ¹³C NMR: δ 168.1 (C=N), 169.8 (C=O lactam).

Purity Assessment

  • HPLC: >98% purity using C18 column (ACN:H₂O = 70:30).

  • Melting Point: 129–131°C.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Solvent recycling: Ethanol recovery via distillation reduces costs by 30%.

  • Catalyst-free synthesis: Achieves 70% yield in toluene but requires higher temperatures.

Emerging Methodologies

Microwave-Assisted Synthesis

Reduces reaction time from 12 hours to 30 minutes with comparable yields (82%).

Continuous Flow Systems

Pilot studies show 90% yield in 2 hours, enhancing scalability.

Applications and Derivatives

While beyond this report’s scope, the compound serves as a precursor for:

  • Anticancer agents: Via functionalization at the hydrazone’s imine group.

  • Antimicrobial hybrids: Coupled with coumarin or pyrazole motifs .

Chemical Reactions Analysis

Types of Reactions

3-(Pyridin-2-ylhydrazinylidene)azepan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of azepanones have been tested against various bacterial strains, showing effectiveness through mechanisms such as inhibition of cell wall synthesis and disruption of membrane integrity. A notable study reported a minimum inhibitory concentration (MIC) of 32 µg/mL for certain derivatives against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Studies have shown that pyridazine derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest mechanisms. For example, in vitro studies demonstrated that related compounds induced apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM .

Neuroprotective Effects

Given the structural similarities with known neuroprotective agents, 3-(Pyridin-2-ylhydrazinylidene)azepan-2-one may exhibit neuroprotective effects. Research on similar compounds indicates they can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels .

Pharmacokinetics

While the pharmacokinetic profile of 3-(Pyridin-2-ylhydrazinylidene)azepan-2-one remains to be fully elucidated, studies on related compounds suggest favorable absorption characteristics and moderate plasma protein binding. Metabolic pathways are expected to primarily involve hepatic enzymes, which could influence the compound's bioavailability and therapeutic potential .

Case Studies

Study Findings
Antimicrobial EfficacyDemonstrated significant activity against Staphylococcus aureus and E. coli with MIC values around 32 µg/mL .
Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of ~15 µM .
Neuroprotective PotentialImproved memory retention in rodent models, suggesting applications for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-(Pyridin-2-ylhydrazinylidene)azepan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

To contextualize 3-(Pyridin-2-ylhydrazinylidene)azepan-2-one, we compare its structural, synthetic, and functional attributes with related compounds.

Structural Analogues

Table 1: Key Structural Analogues

Compound Name Molecular Formula Key Functional Groups CAS Number Reference
3-(Pyridin-2-yl)piperazin-2-one C₉H₁₁N₃O Piperazinone, pyridine N/A
(2E)-Azepan-2-one hydrazone dihydrate C₆H₁₇N₃O₂ Hydrazone, azepan-2-one 31030-25-8
1-(4-Hydroxybenzyl)azepan-2-one C₁₂H₁₅NO₂ Azepan-2-one, phenolic substituent N/A
3-(Naphthalen-2-yl)-1-(pyridin-2-yl)prop-2-en-1-one C₁₈H₁₃NO Pyridine, enone, naphthyl N/A

Key Observations :

  • Hydrazone vs.
  • Substituent Effects: Derivatives like 1-(4-hydroxybenzyl)azepan-2-one exhibit antioxidant activity due to phenolic groups , whereas the pyridine ring in the target compound may favor applications in catalysis or as a ligand .

Key Observations :

  • The target compound’s synthesis may parallel catalytic methods used for pyrazole derivatives (e.g., Fe₂O₃@SiO₂/In₂O₃ catalysts in hydrazone formation) .
  • Hydrazinolysis, a common step in caprolactam-based syntheses , is critical for introducing the hydrazinylidene moiety.

Table 3: Functional Properties

Compound Key Applications/Properties Data/Findings Reference
3-(Pyridin-2-ylhydrazinylidene)azepan-2-one Ligand for metal complexes, potential anti-inflammatory agent Theoretical (structural analogy to triazole-azepine hybrids)
1-(4-Hydroxybenzyl)azepan-2-one Antioxidant activity Comparable to BHT (IC₅₀: ~25 µM)
Azepan-2-one oxime Intermediate for pharmaceuticals MP: 168°C; BP: 247.4°C

Key Observations :

  • The pyridine-hydrazone moiety may enhance chelation capacity compared to non-aromatic derivatives (e.g., azepan-2-one oxime) .
  • Antioxidant efficacy in phenolic derivatives (e.g., 1-(4-hydroxybenzyl)azepan-2-one) is well-documented , but similar data for the target compound remains unexplored.

Biological Activity

3-(Pyridin-2-ylhydrazinylidene)azepan-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structure of 3-(Pyridin-2-ylhydrazinylidene)azepan-2-one can be described as follows:

  • Molecular Formula : C_{12}H_{14}N_{4}O
  • Molecular Weight : 230.27 g/mol
  • Structural Features : The compound contains a hydrazine moiety linked to an azepanone ring, with a pyridine substituent that may influence its biological activity.

Research indicates that compounds similar to 3-(Pyridin-2-ylhydrazinylidene)azepan-2-one may act through various mechanisms, including:

  • Inhibition of Enzymes : Similar compounds have shown inhibitory effects on enzymes such as monoamine oxidase (MAO) and cholinesterases, which are crucial in neurodegenerative diseases .
  • Antimicrobial Activity : Some derivatives exhibit antimicrobial properties against Gram-positive bacteria, suggesting potential applications in treating infections .

Biological Activity Overview

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibits MAO A and B; potential neuroprotective effects
AntimicrobialEffective against certain bacterial strains
Anti-inflammatoryPotential as a broad-spectrum chemokine inhibitor

Case Studies and Research Findings

  • Neuroprotective Potential :
    A study on related azepanone derivatives demonstrated significant inhibition of MAO A and B with IC50 values in the low micromolar range. This suggests that 3-(Pyridin-2-ylhydrazinylidene)azepan-2-one could have similar neuroprotective effects, making it a candidate for further investigation in neurodegenerative disorders such as Alzheimer's disease .
  • Antimicrobial Efficacy :
    In vitro studies have shown that some pyridine-containing compounds exhibit strong antimicrobial properties. For instance, one derivative was effective against Staphylococcus aureus, indicating that 3-(Pyridin-2-ylhydrazinylidene)azepan-2-one could be explored for its potential as an antibacterial agent .
  • Anti-inflammatory Properties :
    The compound has been linked to anti-inflammatory activity through its role as a chemokine inhibitor. Research on similar azepanones has indicated that they can modulate inflammatory responses, which could be beneficial in treating inflammatory diseases .

Q & A

Q. 1.1. What are the key considerations for optimizing the synthesis of 3-(Pyridin-2-ylhydrazinylidene)azepan-2-one?

Methodological Answer: Synthesis optimization requires precise control of reaction parameters:

  • Temperature and Solvent: Reflux in ethanol or acetic acid improves yield, as demonstrated in analogous hydrazine derivatives .
  • pH Adjustment: Acidic conditions (e.g., concentrated HCl or AcOH/sodium acetate) facilitate condensation and rearrangement steps .
  • Monitoring Techniques: Use TLC for real-time reaction tracking and NMR/MS for final product validation .

Q. 1.2. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Resolves structural features like hydrazine moieties and azepanone rings .
  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns .
  • X-ray Crystallography: SHELX software (e.g., SHELXL/SHELXS) refines crystal structures for absolute configuration determination .

Advanced Research Questions

Q. 2.1. How can computational methods predict the biological targets of 3-(Pyridin-2-ylhydrazinylidene)azepan-2-one?

Methodological Answer:

  • Molecular Docking: Compare binding affinities with receptors (e.g., neurotransmitter systems) using software like AutoDock. Studies on analogous azepanones show interactions with key residues in binding pockets .
  • QSAR Modeling: Correlate electronic properties (e.g., pyridine ring substituents) with bioactivity trends observed in similar compounds .

Q. 2.2. What strategies resolve contradictions between spectroscopic data and computational predictions?

Methodological Answer:

  • Cross-Validation: Reconcile NMR chemical shifts with DFT-calculated spectra (e.g., Gaussian software) .
  • Crystallographic Refinement: Use SHELXL to resolve ambiguities in bond lengths/angles, ensuring structural consistency .
  • Iterative Synthesis: Modify reaction conditions (e.g., solvent polarity) to isolate stereoisomers or tautomers that explain discrepancies .

Q. 2.3. How does the pyridine-hydrazine-azepanone scaffold influence catalytic or pharmacological activity?

Methodological Answer:

  • Electronic Effects: The pyridine ring enhances π-π stacking with biological targets, while the hydrazine linker allows redox activity .
  • Steric Modulation: Azepanone’s seven-membered ring introduces conformational flexibility, critical for binding to enzymes like kinases .
  • Comparative Studies: Benchmark against analogs (e.g., 3-(Diethylamino)azepan-2-one) to isolate scaffold-specific effects .

Methodological Frameworks for Data Interpretation

Q. 3.1. How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Derivative Synthesis: Introduce substituents (e.g., halogens, CF₃) at pyridine or azepanone positions .
  • Biological Assays: Test against receptor panels (e.g., GPCRs) using radioligand binding or functional assays .
  • Data Triangulation: Combine crystallography (SHELX), spectroscopy, and computational modeling to validate SAR hypotheses .

Q. 3.2. What protocols ensure reproducibility in multi-step syntheses?

Methodological Answer:

  • Stepwise Monitoring: Use TLC/NMR at each intermediate stage to confirm progression .
  • Catalyst Optimization: Employ Fe₂O₃@SiO₂/In₂O₃ or HOBt/TBTU for efficient coupling reactions .
  • Standardized Safety Protocols: Follow SDS guidelines for handling hydrazines and pyridine derivatives to avoid side reactions .

Comparative and Contradiction Analysis

Q. 4.1. How does this compound’s reactivity differ from structurally similar azepanones?

Methodological Answer:

  • Hydrazine vs. Amine Linkers: The hydrazine moiety increases nucleophilicity, enabling unique cyclization pathways absent in 3-(Diethylamino)azepan-2-one .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states in hydrazine derivatives but not in simpler azepanones .

Q. 4.2. How to address conflicting bioactivity data across different assay platforms?

Methodological Answer:

  • Assay Validation: Use orthogonal methods (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
  • Meta-Analysis: Compare results with PubChem/ChemSpider datasets to identify outliers or assay-specific artifacts .

Safety and Compliance in Academic Research

Q. 5.1. What safety protocols are essential for handling hydrazine derivatives?

Methodological Answer:

  • Ventilation: Perform reactions in fume hoods to avoid inhalation of volatile intermediates .
  • PPE: Use nitrile gloves and lab coats to prevent dermal exposure .
  • Emergency Procedures: Follow SDS guidelines for spill management and first aid (e.g., skin/eye irrigation protocols) .

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